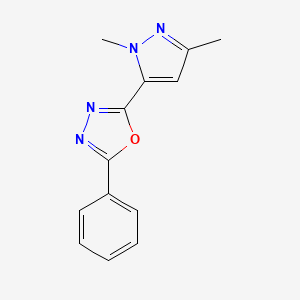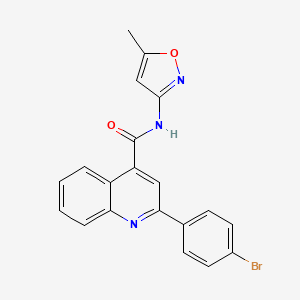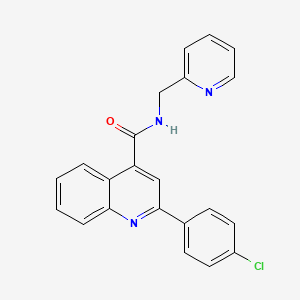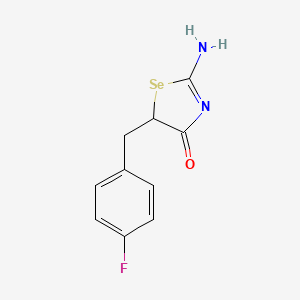
2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring fused with an oxadiazole ring, both of which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts such as acetic acid and solvents like methanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 1,3-Dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate
- 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)formamido]acetic acid
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrazol-3-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12N4O/c1-9-8-11(17(2)16-9)13-15-14-12(18-13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
LFRMFRGRKCMMOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C2=NN=C(O2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)
![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)

![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
![(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887301.png)


![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine](/img/structure/B10887338.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)

![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)

